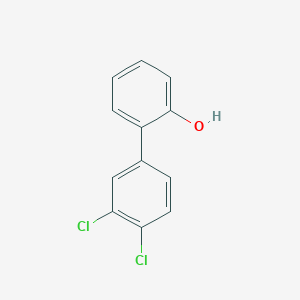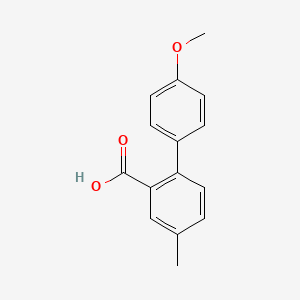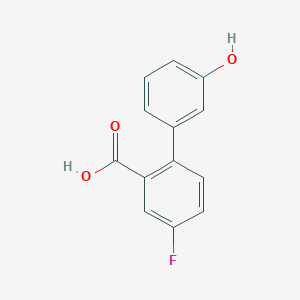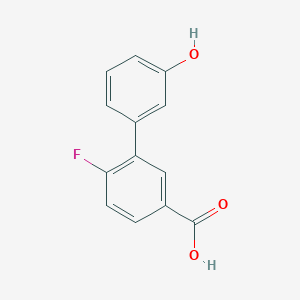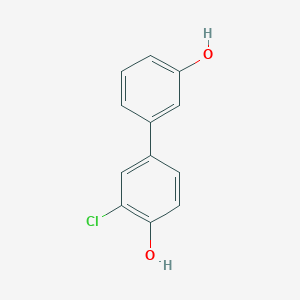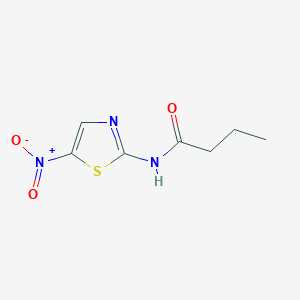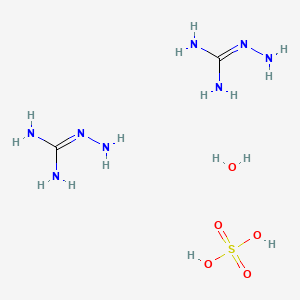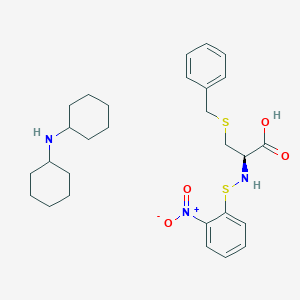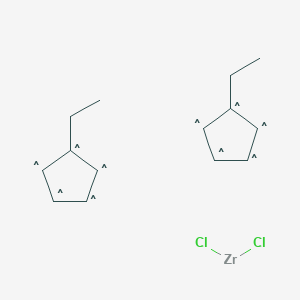
Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is a chemical compound with the molecular formula C30H56O9Si4 . It is a liquid substance and is part of the organosilane chemical family . It is often used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is represented by the formula C30H56O9Si4 . This indicates that the molecule is composed of 30 carbon atoms, 56 hydrogen atoms, 9 oxygen atoms, and 4 silicon atoms .Physical And Chemical Properties Analysis
Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is a liquid substance . It has a molecular weight of 673.11 g/mol . The compound has a density of 1.05 g/mL at 25°C . The flash point is greater than 110°C , and the melting point is -73°C . The refractive index at 20°C is 1.4742 .Scientific Research Applications
Synthesis and Structural Analysis
Tris(glycidoxypropyldimethylsiloxy)phenylsilane and its derivatives have been central to research focusing on the synthesis and structural analysis of organosilicon compounds. Studies have explored its role as a precursor in the synthesis of complex silane structures, demonstrating its utility in creating compounds with specific molecular symmetries and bonding characteristics. For example, research into the molecular structure of trisilylmethane highlighted the synthesis of tris(phenylsilyl)methane as a precursor, showcasing the intricate structural possibilities offered by utilizing phenylsilane derivatives in chemical reactions (Schmidbaur et al., 1991).
Photolysis and Photochemical Reactions
The photolysis of derivatives of tris(glycidoxypropyldimethylsiloxy)phenylsilane has been a subject of interest, with studies examining the photochemical formation and reactions of silene species. These investigations shed light on the photolytic pathways and the potential for creating various organosilicon compounds through light-induced reactions. The consequential generation of phenyltrimethylsilylsilylenes and their derivatives from tris(trimethylsilyl)phenylsilane in alcohol serves as a notable example of the complexities and applications of photochemistry in organosilicon chemistry (Oka & Nakao, 1990).
Polymer Chemistry and Material Science
Tris(glycidoxypropyldimethylsiloxy)phenylsilane plays a critical role in the development of novel polymeric materials, especially in the synthesis of thermally stable polysiloxanes. These materials, endowed with bulky side chains and reactive glycidoxypropyl substituents, have been synthesized and cross-linked to enhance their thermal stability. Such advancements not only demonstrate the chemical versatility of tris(glycidoxypropyldimethylsiloxy)phenylsilane derivatives but also their significant potential in creating high-performance materials suitable for applications such as fluid separation membranes at elevated temperatures (Kowalewska & Stanczyk, 2003).
Catalysis and Hydrogen Generation
Research into the catalytic properties of tris(glycidoxypropyldimethylsiloxy)phenylsilane derivatives has revealed their efficacy in hydrogen generation and carbon dioxide functionalization. The multifunctional catalysts derived from these compounds have shown remarkable proficiency in facilitating rapid hydrogen release from silanes and the hydrosilylation of carbon dioxide, presenting new avenues for utilizing these materials in sustainable energy and chemical synthesis applications (Sattler & Parkin, 2012).
Safety and Hazards
Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is classified as a skin irritant (Category 2) and serious eye irritant (Category 2A) according to the GHS-US classification . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include wearing protective gloves, clothing, and eye/face protection . If skin irritation occurs, seek medical advice/attention . If in eyes, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .
properties
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O8Si3/c1-37(2,16-8-13-29-19-25-22-32-25)35-39(28-11-6-5-7-12-28,18-10-15-31-21-27-24-34-27)36-38(3,4)17-9-14-30-20-26-23-33-26/h5-7,11-12,25-27H,8-10,13-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNARBHBAKRUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](CCCOCC2CO2)(C3=CC=CC=C3)O[Si](C)(C)CCCOCC4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O8Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(glycidoxypropyldimethylsiloxy)phenylsilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

